2-Isopropyl-8-methoxyquinoline
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Overview
Description
2-Isopropyl-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline core with an isopropyl group at the 2-position and a methoxy group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-8-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Transition metal-catalyzed reactions and green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted quinoline derivatives, which can have varied biological and chemical properties .
Scientific Research Applications
2-Isopropyl-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a lead compound for developing new drugs targeting various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-8-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: An isomer with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness: 2-Isopropyl-8-methoxyquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the isopropyl and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
8-methoxy-2-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15NO/c1-9(2)11-8-7-10-5-4-6-12(15-3)13(10)14-11/h4-9H,1-3H3 |
InChI Key |
UYWZHSDLIDOXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2OC)C=C1 |
Origin of Product |
United States |
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